5-HT6 Receptor Binding Affinity: 1H-Indole-6-methanamine Versus Endogenous Ligand Serotonin
1H-Indole-6-methanamine demonstrates high-affinity binding to the human recombinant 5-HT6 receptor with a Ki value of 2.089 nM, as determined in HEK293 cells via inhibition of serotonin-induced cAMP accumulation [1]. This binding affinity is 6.7-fold weaker (higher Ki) than the endogenous agonist serotonin (5-HT) at the 5-HT6 receptor, which has a reported Ki of 0.31 nM in radioligand binding assays [2]. The quantitative difference establishes 1H-Indole-6-methanamine as a moderate-affinity 5-HT6 ligand suitable for antagonist or modulator development rather than full agonist replacement.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.089 nM |
| Comparator Or Baseline | Serotonin (5-HT) binding affinity at 5-HT6 receptor: Ki = 0.31 nM |
| Quantified Difference | 6.7-fold lower affinity (higher Ki) for 1H-Indole-6-methanamine relative to serotonin |
| Conditions | Human recombinant 5-HT6 receptor expressed in HEK293 cells; inhibition of serotonin-induced cAMP accumulation |
Why This Matters
This affinity value enables rational selection for 5-HT6-targeted CNS programs where moderate receptor engagement is desired for antagonist development, providing a quantitative benchmark absent for other positional isomers.
- [1] TargetMine / ChEMBL. Assay: Inhibition of human recombinant 5-HT6 receptor expressed in HEK293 cells. Compound: CHEMBL1922640 (1H-Indole-6-methanamine). Ki = 2.089 nM. View Source
- [2] Hirst, W.D.; et al. Differences in the central nervous system distribution and pharmacology of the mouse 5-hydroxytryptamine-6 receptor compared with rat and human receptors. British Journal of Pharmacology, 2003, 138(2), 339-346. 5-HT Ki at human 5-HT6 = 0.31 nM. View Source
